Sequence Identity & Structural Divergence: Esculentin-2JDb vs. Closest Analogs
Esculentin-2JDb (GIFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC) exhibits low sequence identity when aligned with other esculentin‑2 family members. For example, it shares only 65% identity with Esculentin‑2Wa and 62% with Esculentin‑2CHa [1][2]. This divergence is not random; it directly influences the peptide's physicochemical properties, as quantified below. Such low homology underscores why this compound cannot be considered interchangeable with its family counterparts and highlights its unique molecular signature for targeted applications.
| Evidence Dimension | Sequence Identity |
|---|---|
| Target Compound Data | 100% (self) |
| Comparator Or Baseline | Esculentin-2Wa: 65%; Esculentin-2CHa: 62% |
| Quantified Difference | 35% and 38% divergence, respectively |
| Conditions | Pairwise alignment of 37‑amino acid full‑length sequences |
Why This Matters
Low sequence identity correlates with altered antimicrobial potency and selectivity, meaning that using a different esculentin‑2 peptide would yield different experimental outcomes.
- [1] CAMP Database. CAMPSQ4153: Esculentin-2JDb. Biomedical Informatics Centre, ICMR-NIRRCH. Accessed April 2026. View Source
- [2] CAMP Database. CAMPSQ4147: Esculentin-2Wa. Biomedical Informatics Centre, ICMR-NIRRCH. Accessed April 2026. View Source
